molecular formula C5H6F2O4 B3426776 3-ethoxy-2,2-difluoro-3-oxopropanoic acid CAS No. 54404-52-3

3-ethoxy-2,2-difluoro-3-oxopropanoic acid

Cat. No.: B3426776
CAS No.: 54404-52-3
M. Wt: 168.10 g/mol
InChI Key: FIUWHFOSVAXXFV-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is a fluorinated organic compound with the molecular formula C5H6F2O4 It is characterized by the presence of both ethoxy and difluoro groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid typically involves the fluorination of ethyl 3-oxopropanoate. One common method includes the reaction of ethyl 3-oxopropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_8\text{O}_3 + \text{DAST} \rightarrow \text{C}_5\text{H}_6\text{F}_2\text{O}_4 + \text{by-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethoxy-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

  • 3-Ethoxy-2-fluoro-3-oxopropanoic acid
  • 3-Methoxy-2,2-difluoro-3-oxopropanoic acid
  • 3-Ethoxy-2,2-dichloro-3-oxopropanoic acid

Uniqueness: 3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and physical properties

Properties

IUPAC Name

3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-2-11-4(10)5(6,7)3(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWHFOSVAXXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-52-3
Record name 3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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